3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol
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Overview
Description
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol is a complex organic compound that features a benzimidazole moiety linked to a pyrimidine ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol typically involves multi-step organic reactions. One common method involves the condensation of 1H-benzimidazole with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green solvents and catalyst-free methods is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzimidazole and pyrimidine rings are crucial for these interactions, as they can form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: Known for its broad range of biological activities.
Pyrimidine Derivatives: Widely used in medicinal chemistry for their antiviral and anticancer properties.
Phenol Derivatives: Commonly used as antiseptics and in the synthesis of pharmaceuticals.
Uniqueness
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol is unique due to its combined structural features, which allow it to interact with multiple biological targets.
Properties
CAS No. |
918870-27-6 |
---|---|
Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-[[4-(benzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methylphenol |
InChI |
InChI=1S/C18H15N5O/c1-12-6-7-13(24)10-15(12)21-18-19-9-8-17(22-18)23-11-20-14-4-2-3-5-16(14)23/h2-11,24H,1H3,(H,19,21,22) |
InChI Key |
OAMCZSMFDRTMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC2=NC=CC(=N2)N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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